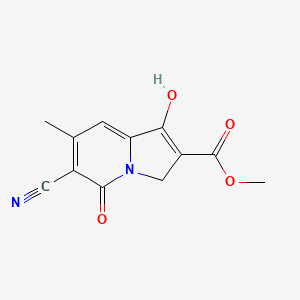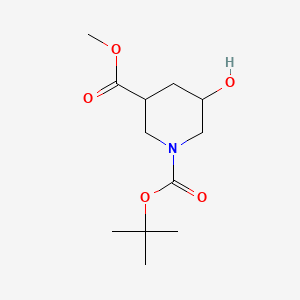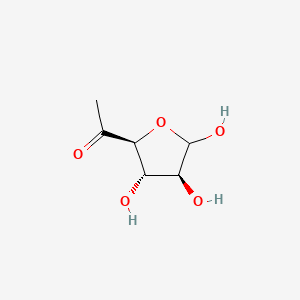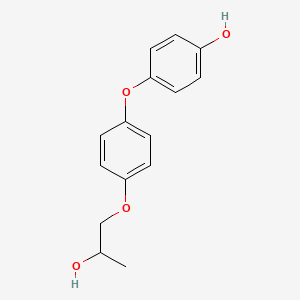
4-(4-(2-Hydroxypropoxy)phenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-(2-Hydroxypropoxy)phenoxy)phenol” is a chemical compound with the molecular formula C15H16O4 and a molecular weight of 260.289. It is also known as "Phenol, p-phenoxy-; p-Hydroxydiphenyl ether; p-Phenoxyphenol; 4-Hydroxydiphenyl ether; 4-Phenoxyphenol" .
Synthesis Analysis
The synthesis of phenols, including “4-(4-(2-Hydroxypropoxy)phenoxy)phenol”, can be complex and involves several steps. One common method involves the diazotization of corresponding anilines and subsequent decomposition of the diazonium salts by boiling with sulfuric acid . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol . The specific synthesis process for “4-(4-(2-Hydroxypropoxy)phenoxy)phenol” may vary depending on the desired properties and applications.Molecular Structure Analysis
The molecular structure of “4-(4-(2-Hydroxypropoxy)phenoxy)phenol” can be analyzed using various methods. The structure can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is also available on various chemical databases such as ChemSpider .Chemical Reactions Analysis
Phenols, including “4-(4-(2-Hydroxypropoxy)phenoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols are colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Phenols are readily soluble in water due to their ability to form hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Electronics Applications : A study by Demir et al. (2015) synthesized a novel poly(phenoxy-ketimine) polymer, demonstrating its potential use in electronics due to its semiconductor properties and interesting optical and electrical characteristics (Demir et al., 2015).
Medical Applications : Lund et al. (2016) reported on the synthesis of enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a building block for the cardioselective β-blocker atenolol, highlighting its relevance in pharmaceutical synthesis (Lund et al., 2016).
Environmental Science Applications : A study by Hamitouche et al. (2010) explored the biodegradation of phenol and its homologues, which are environmental pollutants, by specialized microbes. This study is relevant in understanding the environmental impact and degradation pathways of similar phenolic compounds (Hamitouche et al., 2010).
Materials Science Applications : Miao et al. (2015) created a novel phenol synthetic pathway in E. coli, which is significant for the production of phenol and related compounds in a sustainable and efficient manner (Miao et al., 2015).
Catalysis and Chemistry : Zhang et al. (2009) developed a 4-phenoxy substituted prolinamide phenols organocatalyst for asymmetric aldol reactions in water, demonstrating its utility in green chemistry applications (Zhang et al., 2009).
Biological Applications : Randad et al. (1991) investigated compounds including 4-phenoxy derivatives for their ability to modulate hemoglobin's oxygen affinity, which could be beneficial in clinical settings, such as in ischemia or stroke treatment (Randad et al., 1991).
Photobiology : Barsotti et al. (2015) studied the photochemical processes of 4-hydroxybenzophenone in different solvents, which can inform the understanding of photoreactivity in similar phenolic compounds (Barsotti et al., 2015).
Chemical Synthesis : Komiyama (1989) investigated the selective synthesis of 4-(Hydroxymethyl)phenol using hydroxypropyl cyclodextrins, illustrating the use of cyclodextrins in selective organic synthesis (Komiyama, 1989).
Safety and Hazards
“4-(4-(2-Hydroxypropoxy)phenoxy)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
4-[4-(2-hydroxypropoxy)phenoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-11(16)10-18-13-6-8-15(9-7-13)19-14-4-2-12(17)3-5-14/h2-9,11,16-17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDORWJHXEWLXOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)
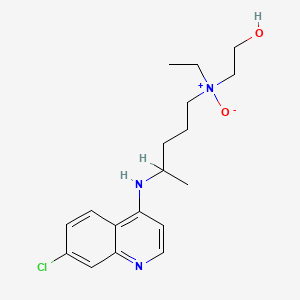


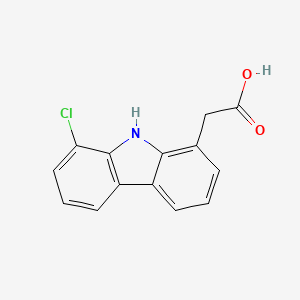
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)
![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)
